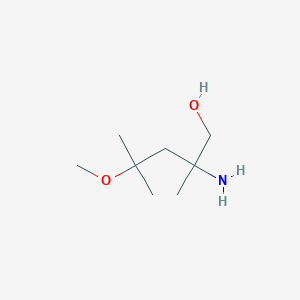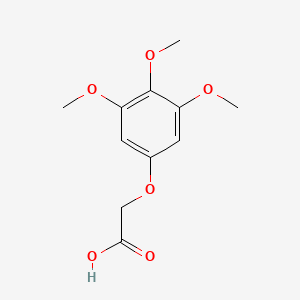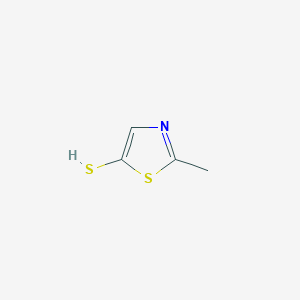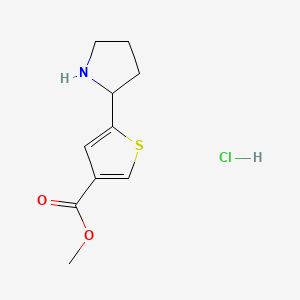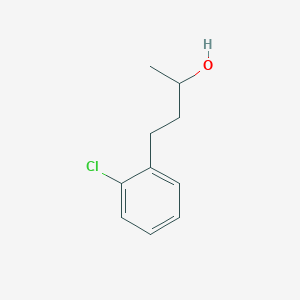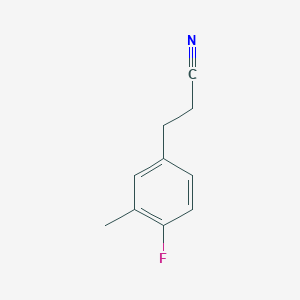
4-Fluoro-3-methylphenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methylphenylpropanenitrile is an organic compound with the molecular formula C10H10FN It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylpropanenitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 4-fluoro-3-methylbenzaldehyde, the compound can be synthesized by reacting it with a cyanide source under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methylphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-3-methylphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-3-methylphenylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methylphenol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-Fluoro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Fluoro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Fluoro-3-methylphenylpropanenitrile is unique due to the combination of the fluorine atom and the nitrile group, which imparts distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the nitrile group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C10H10FN |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
3-(4-fluoro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7H,2-3H2,1H3 |
Clé InChI |
NMWUERFHYYRVKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
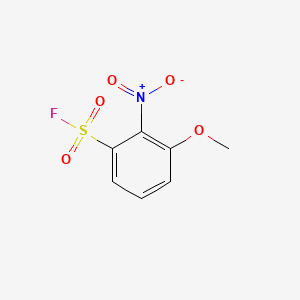
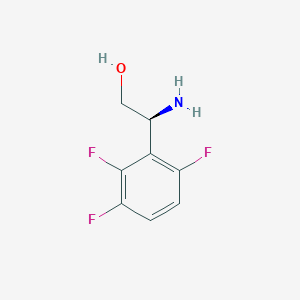

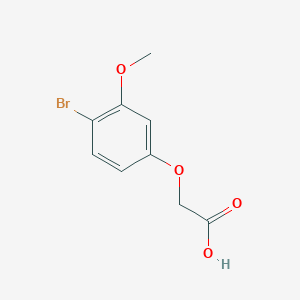

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
